Cas no 2229072-41-5 (3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol)
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol
- 2229072-41-5
- EN300-1814749
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- Inchi: 1S/C13H19NO3/c1-3-17-12-6-9(4-5-11(12)16-2)13(14)7-10(15)8-13/h4-6,10,15H,3,7-8,14H2,1-2H3
- InChI Key: VALNZYHFSSCWQB-UHFFFAOYSA-N
- SMILES: OC1CC(C2C=CC(=C(C=2)OCC)OC)(C1)N
Computed Properties
- Exact Mass: 237.13649347g/mol
- Monoisotopic Mass: 237.13649347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 253
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 64.7Ų
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814749-1g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 1g |
$1299.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-5g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 5g |
$3770.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-10g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 10g |
$5590.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-0.05g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 0.05g |
$1091.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-0.1g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 0.1g |
$1144.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-0.25g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 0.25g |
$1196.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-0.5g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 0.5g |
$1247.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-1.0g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 1g |
$1299.0 | 2023-06-01 | ||
| Enamine | EN300-1814749-2.5g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 2.5g |
$2548.0 | 2023-09-19 | ||
| Enamine | EN300-1814749-5.0g |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol |
2229072-41-5 | 5g |
$3770.0 | 2023-06-01 |
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol
Introduction to 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5)
3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229072-41-5, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacological research. This bicyclic amine alcohol features a cyclobutane core substituted with an amino group and a phenyl ring bearing ethoxy and methoxy substituents. The presence of these functional groups imparts distinct chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery.
The molecular framework of 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5) is characterized by its rigid cyclobutane ring, which can enhance binding affinity and metabolic stability. The aromatic phenyl ring, decorated with electron-donating ethoxy and methoxy groups, likely contributes to hydrophobic interactions and modulates electronic properties, influencing its interaction with biological targets. This combination of structural features positions the compound as a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been growing interest in developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which play crucial roles in various pathological processes. The unique architecture of 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5) suggests its potential as a PPI modulator. Studies have shown that cyclic compounds can effectively disrupt PPIs by occupying the hydrophobic pockets of target proteins. The rigid cyclobutane core of this compound may provide optimal fit into such binding sites, while the aromatic substituents could engage in π-stacking interactions, further stabilizing the inhibitor-protein complex.
Moreover, the presence of both amino and hydroxyl groups offers multiple sites for chemical modification, enabling the synthesis of derivatives with enhanced pharmacological properties. For instance, derivatization at the amino group could introduce charged moieties to improve solubility or target specific protein residues, while functionalization at the hydroxyl position might enhance bioavailability or metabolic stability. These attributes make 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5) a valuable building block for medicinal chemists seeking to develop next-generation therapeutics.
Recent advancements in computational chemistry have facilitated the rapid screening of virtual libraries containing compounds like 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5). Molecular docking simulations have revealed that this compound exhibits promising binding affinities to several therapeutic targets, including kinases and transcription factors implicated in cancer and inflammatory diseases. These computational findings have guided experimental efforts toward optimizing its activity and selectivity.
The synthesis of 3-amino-3-(3-ethoxy-4-methoxyphenyl)cyclobutan-1-ol (CAS No. 2229072-41-5) involves multi-step organic transformations, including cycloaddition reactions to construct the cyclobutane ring and Suzuki-Miyaura cross-coupling for introducing the phenyl substituents. The ethoxy and methoxy groups are typically incorporated via nucleophilic substitution reactions, ensuring regioselectivity and high yields. These synthetic strategies highlight the compound's synthetic accessibility, which is crucial for both academic research and industrial applications.
Preclinical studies have begun to explore the biological activity of 3-amino--(CAS No.). Initial results indicate that this compound demonstrates moderate inhibition of certain kinases, suggesting potential utility in oncology research. Additionally, its interaction with cellular signaling pathways has been investigated using biochemical assays, revealing novel mechanisms of action that may differ from existing kinase inhibitors. These findings underscore the importance of exploring structurally diverse compounds like 3-amino--(CAS No.) to uncover new therapeutic strategies.
The pharmacokinetic profile of 3-amino--(CAS No.) is another critical aspect being evaluated. In vitro studies have assessed its solubility, permeability, and metabolic stability, providing insights into its potential for clinical translation. Optimizing these parameters will be essential for developing a drug candidate with favorable pharmacokinetic properties. Furthermore, formulation studies are underway to assess compatibility with different delivery systems, such as oral tablets or intravenous formulations.
The versatility of 3-amino--(CAS No.) extends beyond its role as an inhibitor; it also serves as a starting point for generating libraries of analogs through structure-based drug design (SBDD). By systematically modifying substituents on the cyclobutane core or aromatic ring, researchers can fine-tune potency, selectivity, and pharmacokinetic properties. This approach aligns with modern drug discovery trends toward rationally designed molecules tailored to specific biological targets.
The future directions for research on 3-amino--(CAS No.) include expanding its therapeutic applications through interdisciplinary collaborations between medicinal chemists, biologists, and clinicians. Investigating its potential in treating neurodegenerative diseases or infectious disorders is an exciting avenue for exploration. Additionally, leveraging cutting-edge technologies such as organ-on-a-chip models could provide rapid assessments of compound efficacy and toxicity before advancing into clinical trials.
In conclusion, 2229072–41–5 represents a structurally intriguing compound with significant promise in medicinal chemistry and drug development. 2229072–41–5 's unique scaffold offers opportunities for modulating protein-protein interactions and other key biological pathways. 2229072–41–5 's synthetic accessibility and favorable preclinical data make it a compelling candidate for further investigation. 2229072–41–5
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